Epinine

Cardiovascular Pharmacology Receptor Pharmacology Sympathomimetic Amines

Epinine (deoxyepinephrine) is a direct-acting catecholamine with potent α-adrenoceptor agonism and no indirect noradrenaline release—eliminating confounding variables inherent to dopamine. It is the preferred internal standard for HPLC-ED catecholamine analysis in complex biological matrices (e.g., sheep plasma), offering consistent extraction recovery superior to DHBA (R² > 0.99). Its pure vasoconstrictive profile (no direct vasodilation) and exclusive β-adrenoceptor-mediated positive inotropy make it essential for cardiovascular receptor pharmacology studies where receptor-subtype selectivity is critical. Ideal for analytical method validation and receptor signaling research.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 501-15-5
Cat. No. B195452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinine
CAS501-15-5
SynonymsDeoxyadrenaline
Deoxyepinephrine
Desoxyadrenaline
Desoxyepinephrine
Epinine
Methyldopamine
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
InChIKeyNGKZFDYBISXGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Epinine (CAS 501-15-5): A Dopamine Analog with Distinct Adrenergic Selectivity and Analytical Utility


Epinine, also known as deoxyepinephrine or N-methyldopamine, is a catecholamine-class sympathomimetic amine structurally related to both dopamine and epinephrine [1]. It functions as a full agonist at dopamine receptors and at both α- and β-adrenoceptors, serving as the pharmacologically active hydrolysis product of the prodrug ibopamine, which has been studied for cardiovascular applications [2]. Unlike dopamine, which exerts part of its effects indirectly via noradrenaline release, epinine's actions are direct, offering a cleaner pharmacological profile [2]. Its unique receptor signature—particularly its enhanced α-adrenoceptor agonistic activity relative to dopamine and its utility as a superior internal standard in HPLC assays of catecholamines in certain matrices—distinguishes it from close structural analogs [3][4].

Why Epinine Cannot Be Freely Substituted with Dopamine or Other Sympathomimetics in Research and Method Development


Substituting epinine with dopamine, norepinephrine, or other sympathomimetic amines introduces significant experimental variability due to fundamental differences in receptor binding profiles, downstream signaling, and physicochemical properties. Epinine exhibits quantifiably stronger α-adrenoceptor agonism than dopamine [1], lacks the indirect noradrenaline-releasing component that complicates dopamine's pharmacology [1], and demonstrates a distinct beta-adrenoceptor subtype selectivity in human cardiac tissue [2]. Furthermore, in analytical chemistry, epinine provides superior and more consistent extraction recovery compared to the commonly used internal standard 3,4-dihydroxybenzylamine (DHBA) in certain biological matrices like sheep plasma, directly impacting assay accuracy and reproducibility [3]. These verified, non-interchangeable properties mandate its specific selection in receptor pharmacology studies, cardiovascular research, and analytical method validation.

Quantitative Differentiation Guide: Epinine vs. Dopamine, Epinephrine, and DHBA


Epinine Exhibits Stronger α-Adrenoceptor Agonism and a Direct Mechanism of Action Compared to Dopamine

Epinine is a full agonist at α-adrenoceptors with a stronger intrinsic activity than dopamine. In a direct head-to-head comparison in healthy volunteers, epinine significantly increased diastolic blood pressure at higher doses, an effect not observed with dopamine, indicating stronger α-adrenoceptor agonism [1]. Additionally, dopamine's effects are partially indirect via the release of endogenous noradrenaline, whereas epinine's effects do not include an indirect component, providing a more direct and interpretable pharmacological profile [1].

Cardiovascular Pharmacology Receptor Pharmacology Sympathomimetic Amines

Epinine's Beta-Adrenoceptor Subtype Affinity Profile in Human Myocardium Differs from Isoprenaline and Dopamine

In human isolated cardiac tissues, epinine demonstrates a distinct beta-adrenoceptor subtype affinity profile. Radioligand binding experiments show that epinine has a higher affinity for beta-2 adrenoceptors compared to beta-1 adrenoceptors [1]. In contrast, the non-selective beta-agonist isoprenaline has a higher potency and similar efficacy compared to epinine, but epinine's unique beta-2 preference differentiates it from other inotropes like dopamine [1][2].

Cardiac Inotropy Beta-Adrenoceptor Pharmacology Human Isolated Tissue

Epinine Lacks Direct Vasodilatory Activity in Human Coronary and Pulmonary Arteries, Unlike Dopamine

In contrast to dopamine, which exerts both inotropic and vasodilatory effects, epinine demonstrates no direct vasodilatory activity in human coronary and pulmonary artery rings at concentrations that produce positive inotropy [1]. This indicates that its cardiovascular profile is dominated by adrenergic vasoconstriction rather than dopaminergic vasodilation, a key differentiator for researchers studying vascular tone regulation.

Vascular Pharmacology Coronary Artery Pulmonary Artery

Epinine Offers Superior and More Consistent Extraction Recovery as an Internal Standard in HPLC Catecholamine Assays Compared to DHBA

In HPLC-ED assays for plasma catecholamines, the commonly used internal standard 3,4-dihydroxybenzylamine (DHBA) shows variable and poor recovery from sheep plasma. Epinine (deoxyepinephrine) demonstrates significantly more consistent and efficient extraction across different species' plasma, including sheep [1]. The extraction recovery of epinine from sheep plasma did not differ significantly from its recovery in human or dog plasma, whereas DHBA extraction was significantly impaired in sheep plasma (p<0.0001) [1].

Analytical Chemistry HPLC Method Validation Catecholamine Quantitation

Epinine Has a Comparable Affinity but Lower Intrinsic Efficacy at α-Adrenoceptors than (-)-Epinephrine

In a study using rabbit aortic strips, epinine (the desoxy analogue of epinephrine) exhibited about the same affinity and intrinsic efficacy as the less active (+)-epinephrine stereoisomer at α-adrenoceptors, while (-)-epinephrine showed higher affinity and greater intrinsic efficacy [1]. The relative efficacy of (+)-epinephrine compared to (-)-epinephrine was low (er = 0.44), and epinine was found to be similarly less effective in protecting α-adrenoceptors from dibenamine blockade compared to (-)-epinephrine [1].

Receptor Binding α-Adrenoceptor Structure-Activity Relationship

Epinine's Positive Inotropic Effect in Frog Atrial Fibers is Mediated Solely by Beta-Adrenoceptor Stimulation, Lacking Alpha-Adrenergic Contribution

In electrophysiological studies on frog atrial fibers, the positive inotropic effect of epinine was demonstrated to be mediated exclusively by myocardial beta-adrenoceptor stimulation across the entire concentration range [1]. The alpha-adrenergic antagonist phentolamine (3×10⁻⁶ mol·L⁻¹) did not influence epinine's inotropic action, whereas the beta-antagonist propranolol (3×10⁻⁸ mol·L⁻¹) inhibited it [1]. This contrasts with dopamine, whose inotropic effects in some models involve both alpha and beta components.

Cardiac Electrophysiology Inotropic Mechanisms Frog Heart Model

Validated Research Applications for Epinine Based on Differentiating Evidence


Cardiovascular Pharmacology: Direct vs. Indirect Sympathomimetic Mechanisms

Epinine is the preferred compound for studies requiring a direct-acting sympathomimetic amine without the confounding variable of indirect noradrenaline release. As demonstrated by Daul et al. (1995), dopamine's effects are partially mediated by endogenous noradrenaline release, whereas epinine's are not [1]. This property is essential for dissecting direct receptor-mediated cardiovascular responses from indirect neurotransmitter-mediated effects, particularly in isolated tissue or in vivo models where noradrenaline release is a variable.

Cardiac Inotropy: Pure Beta-Adrenoceptor-Mediated Positive Inotropy

In electrophysiological and mechanical studies, epinine's positive inotropic effect is mediated exclusively by beta-adrenoceptor stimulation, as shown by its insensitivity to the alpha-antagonist phentolamine [1]. This contrasts with dopamine, which often involves alpha-adrenergic components in its inotropic response. Researchers investigating beta-adrenoceptor signaling pathways in cardiac contractility should select epinine to avoid alpha-adrenergic cross-talk.

Analytical Chemistry: HPLC-ED Quantitation of Catecholamines in Ovine and Other Animal Models

Epinine is the superior choice as an internal standard in HPLC-ED assays for catecholamines in sheep plasma due to its consistent extraction recovery across species, which avoids the significant matrix-dependent variability observed with DHBA [1]. This ensures higher accuracy and reproducibility in studies involving cardiovascular physiology in ovine models. The validated method provides R² > 0.99 for norepinephrine and epinephrine calibration curves [1].

Vascular Pharmacology: Investigating Alpha-Adrenergic Vasoconstriction Without Vasodilatory Confounds

Epinine's lack of direct vasodilatory activity in human coronary and pulmonary arteries at inotropic concentrations [1] makes it a valuable tool for studying alpha-adrenergic vasoconstriction mechanisms in isolation. Unlike dopamine, which has a vasodilatory component, epinine's effects are purely vasoconstrictive, allowing for cleaner interpretation of vascular tone regulation experiments.

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